1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole: is a compound that contains a benzotriazole moiety linked to a phenoxy group and a trimethylsilane group. This compound is known for its unique structural properties, which include a five-membered ring, two six-membered rings, and a nine-membered ring. It also contains multiple bonds, aromatic bonds, and an ether group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The stability of benzotriazole derivatives during the course of reactions makes them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group, electron-donating or electron-withdrawing group, and a radical precursor. These properties enable it to participate in various chemical transformations and interactions with molecular targets. The benzotriazole moiety stabilizes negative charges and radicals, facilitating reactions and enhancing the compound’s reactivity .
Comparison with Similar Compounds
Benzotriazole: A simpler analog that lacks the phenoxy and trimethylsilane groups.
Phenoxytrimethylsilane: Contains the phenoxy and trimethylsilane groups but lacks the benzotriazole moiety.
Trimethylsilylbenzotriazole: Similar structure but with different substituents.
Uniqueness: 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is unique due to its combination of benzotriazole, phenoxy, and trimethylsilane groups, which confer distinct reactivity and stability. This combination makes it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
[benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OSi/c1-21(2,3)16(20-13-9-5-4-6-10-13)19-15-12-8-7-11-14(15)17-18-19/h4-12,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSOUKXERTOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N1C2=CC=CC=C2N=N1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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